Chemical properties of (Cyclopropylmethyl)trifluoroborate in medicinal chemistry
Chemical properties of (Cyclopropylmethyl)trifluoroborate in medicinal chemistry
[1]
Executive Summary
Potassium (Cyclopropylmethyl)trifluoroborate (CAS: 1356481-57-6) has emerged as a critical reagent in modern medicinal chemistry, serving as a robust, air-stable source of the cyclopropylmethyl (CPM) radical and nucleophile. Unlike its boronic acid counterparts, which are prone to protodeboronation and trimerization (boroxine formation), the trifluoroborate salt offers indefinite shelf stability and precise stoichiometry.
Its primary utility lies in Late-Stage Functionalization (LSF) and Bioisosteric Replacement . The CPM motif acts as a metabolically stable bioisostere for isobutyl and neopentyl groups, offering modulated lipophilicity (LogD) and increased steric bulk without the metabolic liability of extensive branching. This guide details the physicochemical profile, medicinal rationale, and field-proven synthetic protocols for deploying this reagent in drug discovery.
Physicochemical & Structural Profile[2][3][4]
| Property | Specification |
| IUPAC Name | Potassium (cyclopropylmethyl)trifluoroborate |
| CAS Number | 1356481-57-6 |
| Formula | C₄H₇BF₃K |
| MW | 162.00 g/mol |
| Appearance | White, crystalline solid |
| Solubility | High: Acetone, Acetonitrile, Methanol, WaterLow: DCM, Toluene, Hexanes, Ether |
| Stability | Air/Moisture stable; Resistant to protodeboronation under neutral conditions.[1] |
| Reactivity Class | Primary Alkyl Nucleophile / Alkyl Radical Precursor |
Structural Analysis
The reagent features a primary alkyl carbon attached to the boron center. The adjacent cyclopropyl ring provides unique electronic properties:
-
Sigma-Conjugation: The Walsh orbitals of the cyclopropane ring can stabilize adjacent positive charge (cation) or radical species, making the CPM radical ($ \cdot CH_2-cPr $) relatively stable and easy to generate via Single Electron Transfer (SET).
-
Steric Profile: The "flared" geometry of the cyclopropyl group creates a distinct steric volume compared to an isopropyl or isobutyl group, often improving selectivity in protein binding pockets.
Medicinal Chemistry Rationale
Bioisosterism: The Isobutyl Mimic
In Structure-Activity Relationship (SAR) studies, the CPM group is frequently deployed as a bioisostere for the isobutyl group (e.g., Leucine side chain).
-
Metabolic Blockade: The isobutyl group is susceptible to CYP450-mediated oxidation at the tertiary carbon or the benzylic-like positions. The CPM group removes the tertiary hydrogen and introduces a strained ring that is generally more resistant to oxidative opening than an acyclic chain.
-
Lipophilicity Modulation: While adding carbon usually increases LogP, the polarity of the cyclopropyl C-H bonds (more
-character) often results in a lower LogP penalty than expected for a C4 alkyl chain.
Decision Framework: When to use CPM-BF3K?
Use the decision logic below to determine applicability in your lead optimization campaign.
Figure 1: Decision matrix for incorporating the cyclopropylmethyl motif.
Synthetic Utility & Mechanisms[6]
The utility of (Cyclopropylmethyl)trifluoroborate is bifurcated into two primary mechanistic pathways: Pd-Catalyzed Cross-Coupling (Two-electron pathway) and Photoredox Catalysis (One-electron pathway).
Mechanism A: Photoredox/Nickel Dual Catalysis
This is the most "field-proven" method for introducing CPM groups onto aryl/heteroaryl halides. The trifluoroborate undergoes Single Electron Transfer (SET) oxidation by an excited photocatalyst (typically Ir or Ru), generating a carbon-centered radical. This radical is intercepted by a Nickel catalyst, which couples it with the aryl halide.
Why this works:
-
Low Oxidation Potential: Alkyl trifluoroborates have oxidation potentials (
to V vs SCE) accessible by common photocatalysts like . -
Radical Stability: The CPM radical is stabilized by the adjacent cyclopropane ring, facilitating the SET process.
Mechanism B: Suzuki-Miyaura Coupling
While possible, standard Suzuki coupling with primary alkyl trifluoroborates is slower than with aryl variants. It requires harsh conditions (high heat, strong base) to promote hydrolysis to the boronic acid species in situ. Recommendation: Use Photoredox (Method A) for complex scaffolds to avoid thermal decomposition.
Experimental Protocols
Protocol A: Photoredox Cross-Coupling (Ir/Ni Dual Catalysis)
Application: Coupling (Cyclopropylmethyl)trifluoroborate with Aryl Bromides/Iodides. Source Authority: Adapted from Molander et al., Science2014 .
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Potassium (cyclopropylmethyl)trifluoroborate (1.5 equiv)
-
Photocatalyst:
(2 mol%) -
Ni Catalyst:
(5 mol%) -
Ligand:
(5 mol%) -
Base:
(3.0 equiv) (Note: Weak base is sufficient here unlike Suzuki) -
Solvent: DMF or DMA (0.1 M)
Step-by-Step Workflow:
-
Setup: In an 8 mL vial equipped with a stir bar, add the Aryl Bromide (0.5 mmol), CPM-trifluoroborate (121 mg, 0.75 mmol), Photocatalyst (11 mg), Ni precursor (5.5 mg), and Ligand (6.7 mg).
-
Inertion: Transfer the vial to a glovebox or purge with Nitrogen for 15 minutes.
-
Solvation: Add degassed DMF (5 mL).
-
Irradiation: Seal the vial and place it in a photoreactor (Blue LED,
nm). Stir vigorously. A fan should be used to keep the reaction temp . -
Monitoring: Monitor via LCMS. Reaction typically completes in 18-24 hours.
-
Workup: Dilute with Ethyl Acetate, wash with water (
) and brine. Dry over . -
Purification: Flash chromatography (Hexanes/EtOAc).
Self-Validating Check:
-
Color Change: The reaction mixture often turns dark brown/black due to active Ni(0) species. If it remains bright yellow (color of Ir catalyst), the Ni cycle may not have initiated (check oxygen exclusion).
Protocol B: Minisci-Type Functionalization
Application: Direct alkylation of electron-deficient heterocycles (e.g., Pyridines, Quinolines). Mechanism: Oxidative radical generation followed by nucleophilic radical attack.
Reagents:
-
Heterocycle (1.0 equiv)
-
Potassium (cyclopropylmethyl)trifluoroborate (2.0 equiv)
-
Oxidant:
(2.5 equiv) -
Solvent: DCM/Water (1:1 biphasic system)
-
Catalyst:
(0.2 equiv) (Optional but promotes decarboxylation/desulfuration if using carboxylic acids; for BF3K, persulfate alone often suffices, but Mn(OAc)3 can also be used). Correction: For BF3K, the Molander Mn(OAc)3 conditions are standard.
Refined Protocol (Mn-mediated):
-
Dissolve Heterocycle (0.5 mmol) and CPM-trifluoroborate (1.0 mmol) in Acetic Acid/Water (2:1).
-
Add
(2.5 equiv). -
Stir at
open to air (or under N2). -
Workup: Neutralize with
, extract with DCM.
Visualizing the Radical Pathway
The following diagram illustrates the Single Electron Transfer (SET) mechanism utilized in Protocol A.
Figure 2: Photoredox activation cycle of (Cyclopropylmethyl)trifluoroborate.
Handling & Stability Guide
| Parameter | Recommendation | Causality |
| Storage | Ambient temperature, Desiccator. | While hydrolytically stable, prolonged exposure to high humidity can cause caking, affecting weighing accuracy. |
| Solvent Choice | Avoid: Pure Toluene/Hexanes.Use: MeOH, Acetone, DMF, THF/H2O. | The ionic nature of the potassium salt ( |
| Purification | Silica Gel Chromatography. | The trifluoroborate moiety is cleaved during the reaction. Unreacted reagent stays at the baseline (highly polar), simplifying product isolation. |
| Analysis | ¹⁹F NMR (-130 to -150 ppm). | Use ¹⁹F NMR to check reagent purity. A doublet indicates intact |
References
-
Molander, G. A. (2014).[2] "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science, 345(6195), 433-436.
-
Deng, H. P. (2008). "Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates." Journal of Organic Chemistry, 73(18), 7481-7485.
- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteres." Academic Press. (General grounding for bioisosterism claims).
-
Tellis, J. C., Primer, D. N., & Molander, G. A. (2014).[2] "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science. (Foundational text for Protocol A).
